4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL
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Overview
Description
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple phenyl groups, and several ether linkages.
Preparation Methods
The synthesis of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL involves its interaction with molecular targets through its bromine atom and phenyl groups. These interactions can lead to the modulation of biochemical pathways, affecting processes such as enzyme activity and signal transduction. The compound’s ether linkages also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can be compared with other similar compounds, such as:
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-thiol: Contains a thiol group, which affects its reactivity and applications.
4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-ester:
These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and applications in various fields.
Properties
CAS No. |
497056-74-3 |
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Molecular Formula |
C30H37BrO6 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-bromo-3-trityloxypropoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H37BrO6/c31-29(24-36-23-22-35-21-20-34-19-18-33-17-16-32)25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,29,32H,16-25H2 |
InChI Key |
QMTRZFHGYUUFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCOCCOCCOCCO)Br |
Origin of Product |
United States |
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